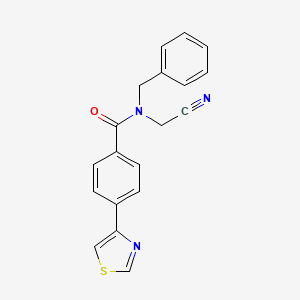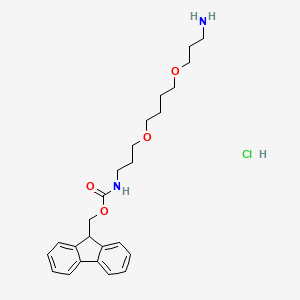
1-(9-Fluorenylmethyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9-Fluorenylmethyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine hydrochloride is a useful research compound. Its molecular formula is C25H34N2O4 and its molecular weight is 426.557. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of the compound 1-(9-Fluorenylmethyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine hydrochloride is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The compound this compound interacts with its targets by forming a protective group around the amine group of amino acids . This protective group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound this compound affects the biochemical pathways related to the synthesis of peptides and proteins . By protecting the amine group of amino acids, it allows for the formation of a peptide bond between the amino group of one amino acid and the carboxyl group of another .
Pharmacokinetics
The fmoc group is known to enhance the hydrophobicity of the solute, which could potentially impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action involve the protection of the amine group of amino acids during peptide and protein synthesis . This protection allows for the formation of peptide bonds without unwanted side reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, water in microdroplets can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group . This suggests that the compound’s action, efficacy, and stability may vary depending on the presence of water and other environmental conditions .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4.ClH/c26-13-7-17-29-15-5-6-16-30-18-8-14-27-25(28)31-19-24-22-11-3-1-9-20(22)21-10-2-4-12-23(21)24;/h1-4,9-12,24H,5-8,13-19,26H2,(H,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVCMAXUAUKLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCCCOCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2691445.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2691447.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2691448.png)
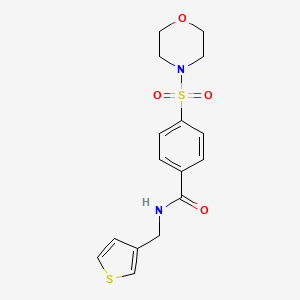
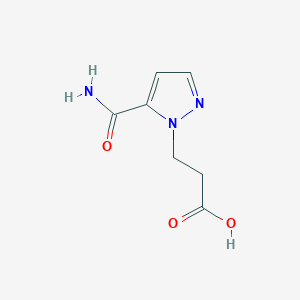
![3-(2,5-dimethylbenzenesulfonyl)-N-(2-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2691454.png)
![5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2691455.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2691457.png)
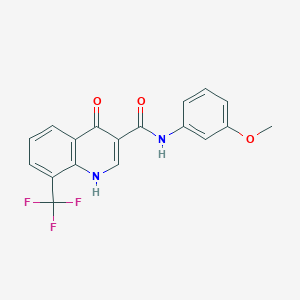
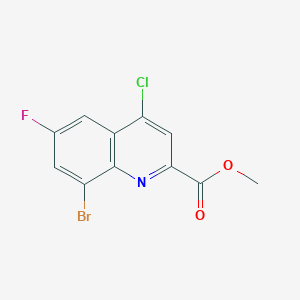
![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2691461.png)
![N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide](/img/structure/B2691462.png)
![2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol](/img/structure/B2691466.png)
